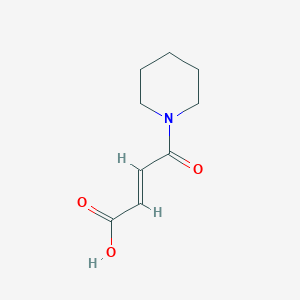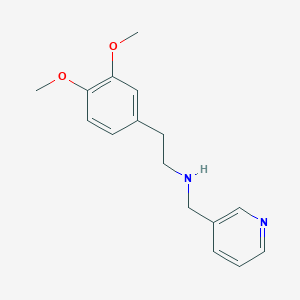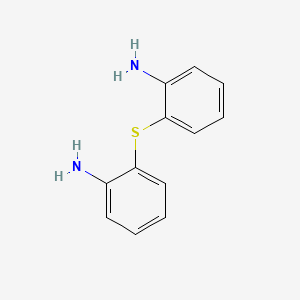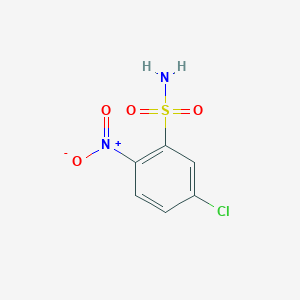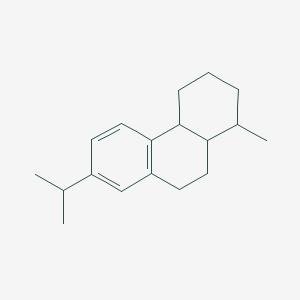
Cyclooctene
Descripción general
Descripción
Cyclooctene is a cycloalkene with the molecular formula C₈H₁₄. It consists of a ring of eight carbon atoms connected by seven single bonds and one double bond. This compound is notable for being the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common . The compound is known for its unique conformational flexibility and is widely studied in organic chemistry.
Mecanismo De Acción
Target of Action
Cyclooctene is a cycloalkene with a formula C8H14 . Its molecule has a ring of 8 carbon atoms, connected by seven single bonds and one double bond . This compound is notable because it is the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common . The primary targets of this compound are the biochemical pathways where it participates as a reactant or a catalyst .
Mode of Action
This compound’s mode of action is based on its chemical structure and reactivity. It is known to undergo addition reactions with alkenes, resulting in the formation of a three-membered cyclic ether ring . This process occurs through the interaction of the electrophilic oxygen atom in the this compound oxide with the π-bond of the alkene, leading to the formation of an oxirane ring .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it plays a crucial role in the inverse electron-demand Diels–Alder reactions . In this reaction, trans-cyclooctene (TCO) serves as a tetrazine responsive caging moiety for amines, carboxylic acids, and alcohols . Moreover, this compound is used in the oxidative cleavage of cycloalkenes in the presence of H2O2 and a tungsten-based catalyst for the production of dicarboxylic acids .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its chemical properties. The introduction of an additional functional group on the eight-membered ring offers the possibility of fine-tuning the pharmacokinetics of TCO by attaching a hydrophilic moiety . This approach has been employed to improve the solubility and hydrophilicity of TCO-caged prodrugs .
Result of Action
The result of this compound’s action depends on the specific biochemical pathway it is involved in. For instance, in the oxidative cleavage of cycloalkenes, this compound leads to the formation of dicarboxylic acids . These results can be ascribed to the formation of 1,2-cyclohexanediol, 2-cyclohexanone, and glutaric acid observed in 0.5 to 4.5% yields .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species can affect the reactivity and stability of this compound . For instance, the reactivity of this compound towards electrophilic oxidants and its resistance towards hydrolysis under acidic conditions can be influenced by the reaction environment .
Análisis Bioquímico
Biochemical Properties
Cyclooctene plays a significant role in biochemical reactions, especially in the context of bioorthogonal chemistry. It is known for its high reactivity towards tetrazines in inverse electron-demand Diels–Alder reactions . This reactivity allows this compound to be used as a tool for bioconjugation, enabling the precise labeling and manipulation of biomolecules. This compound interacts with various enzymes and proteins, facilitating the study of lipid-protein interactions and the development of novel drug delivery systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form stable conjugates with biomolecules makes it a valuable tool for studying cellular functions. This compound has been shown to affect cell signaling pathways by modifying the activity of specific enzymes and proteins, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through bioorthogonal reactions. This compound binds to tetrazines, forming stable conjugates that can be used for imaging and therapeutic applications. This binding interaction is highly specific and occurs without interfering with native biochemical processes, making this compound an ideal candidate for targeted drug delivery and pretargeted imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used for imaging and therapeutic applications without significant adverse effects. At high doses, this compound can exhibit toxic effects, including changes in cellular metabolism and gene expression. Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use of this compound in biomedical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can affect metabolic flux and metabolite levels by modifying the activity of specific enzymes. This compound’s role in bioorthogonal chemistry allows it to be used as a tool for studying metabolic pathways and developing novel therapeutic strategies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity. This compound’s ability to form stable conjugates with biomolecules allows it to be targeted to specific cellular compartments, enhancing its efficacy in imaging and therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function, allowing it to be used for targeted drug delivery and pretargeted imaging. This compound’s ability to form stable conjugates with biomolecules makes it a valuable tool for studying subcellular processes and developing novel therapeutic strategies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooctene can be synthesized through various methods, including the dehydrohalogenation of cyclooctane derivatives and the ring-closing metathesis of diene precursors. One common method involves the dehydrohalogenation of 1,2-dibromocyclooctane using a strong base such as potassium tert-butoxide in dimethyl sulfoxide . Another method is the ring-closing metathesis of 1,7-octadiene using a ruthenium-based catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclooctadiene. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to selectively hydrogenate one of the double bonds in cyclooctadiene, yielding this compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclooctene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to cyclooctane using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo electrophilic addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen bromide).
Major Products:
Oxidation: this compound oxide.
Reduction: Cyclooctane.
Substitution: Halogenated cyclooctane derivatives.
Aplicaciones Científicas De Investigación
Cyclooctene has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Cyclooctene can be compared with other cycloalkenes such as cyclohexene and cyclodecene:
Cyclohexene: A six-membered ring with one double bond. It is less flexible and has fewer conformational isomers compared to this compound.
Cyclodecene: A ten-membered ring with one double bond. It has more conformational flexibility but is less commonly studied than this compound.
This compound is unique due to its ability to exist stably as both cis and trans isomers, which is not common in smaller cycloalkenes .
Propiedades
IUPAC Name |
cyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYVOIYTNXXBN-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C=C\CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25267-51-0, 28603-38-5 | |
| Record name | Cyclooctene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctene, (1Z)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28603-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20883615 | |
| Record name | Cyclooctene, (1Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Cyclooctene, (1Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Cyclooctene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20447 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclooctene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20506 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
4.5 [mmHg] | |
| Record name | Cyclooctene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20506 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
931-87-3, 931-88-4 | |
| Record name | cis-Cyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOOCTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctene, (1Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclooctene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclooctene, (1Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-cyclooctene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclooctene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE340T3540 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclooctene?
A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.
Q2: What is unique about the structure of this compound compared to smaller cyclic alkenes?
A2: Unlike smaller cycloalkenes, this compound exists primarily in a nonplanar conformation due to ring strain. This conformational flexibility influences its reactivity and interactions with catalysts. []
Q3: How can cis- and trans-cyclooctene be distinguished spectroscopically?
A3: The cis/trans ratio in polythis compound can be determined using decoupled 1H-NMR spectroscopy. []
Q4: What is a prominent reaction of this compound in organic synthesis?
A4: this compound readily undergoes epoxidation, forming this compound oxide, a valuable intermediate in organic synthesis. []
Q5: Which catalysts are effective for the epoxidation of this compound?
A5: Several catalysts have been explored, including manganese(II), titanium(IV) isopropylate, and molybdenum(VI) complexes. [, ]
Q6: What factors influence the selectivity of this compound oxidation by nonheme manganese(IV)-oxo complexes?
A6: Factors such as the supporting ligands of the manganese complex, presence of triflic acid, and allylic C-H bond dissociation energies of this compound can significantly affect the selectivity between epoxidation and allylic oxidation pathways. []
Q7: How does this compound behave in ring-opening metathesis polymerization (ROMP)?
A7: this compound undergoes ROMP, producing polythis compound, a useful polymer with varying properties depending on the cis/trans ratio. [, ]
Q8: What is unique about the kinetics of ROMP for cyclooctenes compared to smaller cyclic alkenes?
A8: Unlike smaller cyclic alkenes, the rate-limiting step for ROMP of cyclooctenes, including 3-substituted derivatives, is the breakdown of the metallacyclobutane intermediate, likely due to steric interactions between the growing polymer chain and the catalyst. [, ]
Q9: How does the choice of catalyst affect the ROMP of this compound?
A9: Different catalysts lead to different products and selectivities. For example, tungsten and molybdenum catalysts yield polycyclooctenes with varying cis/trans ratios, impacting the polymer's properties. [] Additionally, the use of unsymmetrical ruthenium-based catalysts can lead to the selective formation of cyclic oligomers, mainly dimers and trimers, in a process termed ring-opening-ring-closing metathesis (RO-RCM). []
Q10: Can this compound be copolymerized with other monomers?
A10: Yes, this compound can be copolymerized with other cyclic olefins, such as norbornene and substituted oxanorbornenes, to produce copolymers with tailored properties. [, , ]
Q11: How can this compound be used to synthesize functionalized polyethylene?
A11: Functionalized linear low-density polyethylene (LLDPE) can be synthesized through the ROMP of this compound with functionalized this compound derivatives, followed by hydrogenation. []
Q12: What makes trans-cyclooctene particularly useful in bioorthogonal chemistry?
A12: Trans-cyclooctene reacts rapidly and selectively with tetrazines in a bioorthogonal inverse electron-demand Diels-Alder cycloaddition, making it a valuable tool for bioconjugation and labeling. [, , ]
Q13: How does the reactivity of trans-cyclooctene compare to other bioorthogonal reagents?
A13: Strained trans-cyclooctene (s-TCO) derivatives exhibit exceptional reactivity, with some achieving the fastest bioorthogonal reaction rates reported to date. [, ]
Q14: How does the structure of trans-cyclooctene affect its reactivity in tetrazine ligations?
A14: Introducing conformational strain into the trans-cyclooctene ring system, such as through a dioxolane fusion, significantly enhances its reactivity towards tetrazines. []
Q15: Can trans-cyclooctenes be functionalized for bioconjugation purposes?
A15: Yes, various functionalized trans-cyclooctenes have been developed, including those containing amine, carboxylic acid, and other reactive groups. [, ]
Q16: Beyond tetrazine ligations, are there other bioorthogonal reactions involving trans-cyclooctenes?
A16: Recent research demonstrates that trans-cyclooctenes can react rapidly with nitrones in a bioorthogonal manner, expanding their applications in bioorthogonal labeling. []
Q17: How is computational chemistry used to understand and design catalysts for this compound reactions?
A17: Density functional theory (DFT) calculations are employed to study the mechanisms of ROMP and other reactions involving this compound, providing insights into regio- and stereoselectivity and guiding the design of new catalysts. [, ]
Q18: How does the structure of the catalyst affect the regioselectivity in ROMP of 3-substituted cyclooctenes?
A18: The steric environment around the metal center plays a crucial role. For instance, bulky aryloxide ligands in MAP catalysts favor a proximal approach of the 3-substituted this compound during ROMP. []
Q19: Can you elaborate on the role of catalyst asymmetry in the RO-RCM of this compound?
A19: Unsymmetrical N-heterocyclic carbene (NHC) ligands on ruthenium catalysts create a dual-site configuration, favoring either ring-opening or ring-closing metathesis steps and leading to selective formation of cyclic oligomers. []
Q20: How can the stability of immobilized Ru-NHC catalysts for this compound metathesis be enhanced?
A20: Using flexible, short tethers to anchor the Ru-NHC complex to the silica support improves catalyst stability, likely due to stabilizing interactions between the complex and the support surface. []
Q21: What are the potential applications of functionalized polycyclooctenes?
A21: Functionalized polycyclooctenes show promise in various applications, including drug delivery, membrane technology, and as building blocks for more complex macromolecular architectures. []
Q22: What are the advantages of using this compound-based reagents in bioorthogonal chemistry compared to other approaches?
A22: The high reactivity and selectivity of this compound-based reagents, especially s-TCO derivatives, enable rapid and efficient labeling under mild conditions, minimizing potential damage to biomolecules. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

